molecular formula C12H14N2O4 B1304459 1-(4-Nitrophenyl)piperidine-4-carboxylic acid CAS No. 223786-53-6

1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B1304459
CAS No.: 223786-53-6
M. Wt: 250.25 g/mol
InChI Key: ZIRBMAVPCZUDTF-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperidine-4-carboxylic acid (CAS: 223786-53-6) is a piperidine derivative featuring a carboxylic acid group at the 4-position and a 4-nitrophenyl substituent at the 1-position of the piperidine ring . Its molecular formula is C₁₂H₁₄N₂O₄, with a molecular weight of 250.25 g/mol. This compound is utilized in medicinal chemistry research, particularly in prodrug development and as a precursor for synthesizing pharmacologically active molecules .

Properties

IUPAC Name

1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRBMAVPCZUDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377610
Record name 1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223786-53-6
Record name 1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions where a piperidine derivative reacts with a 4-nitro-substituted aromatic halide. The key steps include:

  • Nucleophilic substitution of 4-nitrochlorobenzene or 4-nitrobromobenzene with a piperidine derivative under reflux conditions.
  • Introduction of the carboxylic acid group at the 4-position of the piperidine ring, often via functional group transformation or ring substitution strategies.
  • Use of bases such as sodium carbonate or sodium bicarbonate to facilitate the substitution reaction.
  • Purification by recrystallization or chromatographic techniques to isolate the target compound.

Specific Synthetic Procedures

While direct literature on this compound is limited, analogous preparation methods for positional isomers (3- and 2-carboxylic acids) provide a foundation for the 4-carboxylic acid synthesis:

Step Reagents & Conditions Description Yield & Notes
1 4-Nitrochlorobenzene + Piperidine + Na2CO3, reflux in polar aprotic solvent (e.g., DMF) Nucleophilic aromatic substitution to form 1-(4-nitrophenyl)piperidine intermediate High yield reported for positional isomers (up to 75%) with reaction times of 4-6 hours
2 Functionalization at 4-position of piperidine ring via selective lithiation or directed metalation followed by CO2 quenching Introduction of carboxylic acid group at 4-position Moderate to high yield depending on reaction control and protecting groups
3 Purification by acidification and recrystallization Isolation of pure this compound Purity >95% achievable with chromatographic methods

Protecting Group Strategies

To improve regioselectivity and yield, protecting groups such as tert-butoxycarbonyl (Boc) are employed on the piperidine nitrogen during intermediate steps. For example:

  • Synthesis of 1-Boc-4-(4-nitrophenyl)piperidine as an intermediate, followed by deprotection and carboxylation at the 4-position.
  • Use of palladium-catalyzed cross-coupling (Negishi coupling) to attach the 4-nitrophenyl group to a Boc-protected piperidine derivative, enhancing reaction specificity and yield.

Reaction Conditions and Optimization

Solvent and Temperature

  • Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are preferred to enhance nucleophilicity and solubility of reactants.
  • Reflux temperatures around 100–130 °C are typical for nucleophilic aromatic substitution.
  • Reaction times vary from 4 to 6 hours, with longer times sometimes necessary for complete conversion.

Catalysts and Bases

  • Sodium carbonate or sodium bicarbonate serve as bases to neutralize HCl formed during substitution.
  • Copper(I) iodide and palladium-based catalysts are used in cross-coupling steps to improve coupling efficiency.
  • Zinc and chloro-trimethylsilane have been reported as additives in specific coupling reactions to enhance yields.

Purification Techniques

  • Acidification of reaction mixtures to pH ~2 with concentrated HCl precipitates the carboxylic acid product.
  • Recrystallization from aqueous or organic solvents (e.g., acetonitrile) is used to purify the compound.
  • High-performance liquid chromatography (HPLC) with chiral stationary phases can be employed to assess and improve enantiomeric purity.

Research Findings and Data Summary

Parameter Details Source
Molecular Formula C12H14N2O4
Molecular Weight ~250.25 g/mol
Typical Yield 70–88% depending on method and scale
Reaction Time 4–6 hours for substitution; up to 24 hours for some coupling reactions
Purification Acidification, recrystallization, chromatography
Catalysts Pd(II) complexes, Cu(I) iodide
Solvents DMF, DMAc

Comparative Analysis with Positional Isomers

Compound Position of Carboxylic Acid Key Synthetic Differences Yield Range Notes
1-(4-Nitrophenyl)piperidine-2-carboxylic acid 2-position Similar nucleophilic substitution; carboxylation at 2-position 70–80% Well-documented; used as intermediate in medicinal chemistry
1-(4-Nitrophenyl)piperidine-3-carboxylic acid 3-position Similar approach; regioselective lithiation for 3-position 75% Detailed reaction conditions available; HPLC separation for isomers
This compound 4-position Requires selective functionalization at 4-position; use of protecting groups and cross-coupling 70–88% Less common; advanced synthetic methods including Negishi coupling reported

Summary of Preparation Methodology

The preparation of this compound is achieved through a multi-step synthetic route involving:

  • Initial nucleophilic aromatic substitution of 4-nitro-substituted halobenzenes with piperidine derivatives.
  • Selective introduction of the carboxylic acid group at the 4-position of the piperidine ring, often facilitated by protecting groups and metal-catalyzed coupling reactions.
  • Optimization of reaction conditions including solvent choice, temperature, and catalyst use to maximize yield and purity.
  • Purification by acidification, recrystallization, and chromatographic techniques to isolate the final product with high purity and enantiomeric control.

This compound's synthesis benefits from advances in organometallic catalysis and protecting group chemistry, enabling efficient and scalable production suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperidine-4-carboxylic acid derivatives allows for comparative analysis of their physicochemical properties, synthetic routes, and applications. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties
1-(4-Nitrophenyl)piperidine-4-carboxylic acid 1-(4-nitrophenyl), 4-carboxylic acid C₁₂H₁₄N₂O₄ 250.25 223786-53-6 High polarity due to nitro and carboxylic acid groups; moderate solubility in polar solvents
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride 1-(pyridin-4-yl), 4-carboxylic acid (HCl salt) C₁₁H₁₅ClN₂O₂ 254.70 210962-09-7 Enhanced solubility in aqueous media due to hydrochloride salt
4-Carboxy-4-phenyl-1-p-tosylpiperidine 4-phenyl, 1-(tosyl), 4-carboxylic acid C₁₉H₂₁NO₄S 371.44 84255-02-7 Bulky tosyl group increases steric hindrance; potential protease inhibition
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 1-(4-chlorophenoxy acetyl), 4-carboxylic acid C₁₄H₁₅ClNO₄ 308.73 927990-26-9 Chlorophenoxy moiety enhances lipophilicity; possible CNS activity
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid 1-(4-CF₃-phenyl), 4-carboxylic acid C₁₃H₁₄F₃NO₂ 289.25 607354-69-8 Trifluoromethyl group improves metabolic stability and bioavailability

Biological Activity

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a 4-nitrophenyl group and a carboxylic acid moiety. Its molecular formula is C12H14N2O3, with a molecular weight of approximately 234.25 g/mol.

Biological Activities

This compound exhibits various biological activities, including:

  • Anticancer Activity : Research indicates that this compound may inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to enhanced apoptosis in cancer cells. This mechanism positions it as a candidate for anticancer therapies aimed at promoting cell death in tumors while sparing normal cells .
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity against several viruses, although specific mechanisms remain to be fully elucidated. The compound's ability to interact with viral proteins could lead to inhibition of viral replication .

The biological effects of this compound are believed to stem from its interactions with various molecular targets:

  • Protein Interactions : The nitrophenyl group enhances the compound's binding affinity to proteins involved in apoptotic pathways, potentially leading to the modulation of these pathways in cancer cells.
  • Enzyme Inhibition : It has been observed that the compound can inhibit key enzymes associated with viral replication processes, although further research is necessary to confirm these findings definitively .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis by inhibiting Bcl-2/Bcl-xL
AntiviralPotential inhibition of viral replication
Enzyme InhibitionModulation of key enzymes related to apoptosis

Case Study: Anticancer Activity

In a study evaluating the efficacy of various piperidine derivatives, this compound was shown to significantly reduce cell viability in several cancer cell lines. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, where the compound's structural features played a crucial role in its activity against specific cancer types.

Case Study: Antiviral Potential

In another investigation focusing on antiviral properties, this compound demonstrated moderate inhibitory effects against influenza A virus. The study highlighted the importance of the nitrophenyl group in enhancing antiviral activity, suggesting that modifications to this part of the molecule could yield more potent derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, and how are intermediates purified?

  • Methodological Answer : A typical route involves hydrolyzing an ester precursor (e.g., ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate) under basic conditions (e.g., NaOH in EtOH/water). The carboxylic acid is precipitated by acidification to pH 3–4, followed by filtration and drying . Purification may include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with CHCl₃/MeOH). Purity validation requires HPLC or NMR analysis .

Q. How can researchers optimize reaction conditions for introducing the 4-nitrophenyl group to the piperidine ring?

  • Methodological Answer : Key variables include solvent choice (e.g., DMF for solubility), base selection (e.g., K₂CO₃ for nucleophilic substitution), and temperature control (60–80°C). Monitoring via TLC or HPLC ensures completion. Post-reaction workup often involves extraction (ethyl acetate/water) and drying (MgSO₄) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the aromatic nitro group (δ 7.9–8.1 ppm for aromatic protons) and piperidine protons (δ 1.5–3.5 ppm). Carboxylic acid protons may appear as broad singlets (~δ 12–13 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1680–1730 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the stability and bioactivity of this compound derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3-LYP/6-31G(d)) to optimize geometry and calculate enthalpy of formation, correlating stability with substituent effects .
  • Pharmacophore Modeling : Tools like PASS predict pharmacological profiles (e.g., antitussive or antineurotoxic activity) based on electronic and steric features .
  • Molecular Dynamics : Simulate binding to target proteins (e.g., carbonic anhydrase) to guide SAR studies .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Reprodubility : Repeat assays under standardized conditions (e.g., cell lines, incubation times).
  • Purity Verification : Use HPLC to rule out impurities (>95% purity required) .
  • Target Validation : Perform competitive binding assays or enzyme inhibition studies (e.g., IC₅₀ determination for carbonic anhydrase) .

Q. What strategies mitigate toxicity risks during in vivo studies of piperidine-4-carboxylic acid derivatives?

  • Methodological Answer :

  • ADMET Profiling : Predict hepatotoxicity and mutagenicity using QSAR models (e.g., ProTox-II) .
  • Dose Optimization : Conduct acute toxicity studies in rodents, monitoring hematological and histological parameters .
  • Metabolite Tracking : Use LC-MS to identify and quantify metabolites, ensuring no bioaccumulation .

Methodological Considerations

Q. What are best practices for handling and storing this compound?

  • Answer : Store in sealed containers at ambient temperature, protected from moisture. Use PPE (gloves, goggles) to avoid respiratory or dermal irritation. Hazardous decomposition products (e.g., NOₓ) require fume hood use during reactions .

Q. How can researchers validate the enantiomeric purity of chiral derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare experimental spectra with computed CD curves from DFT-optimized structures .

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